Bienvenue dans la boutique en ligne BenchChem!

Dorzagliatin

HbA1c monotherapy drug-naïve

Select Dorzagliatin for its clinically validated, unique enzyme kinetic profile (β=1.40, minimal nH change) as the gold-standard reference for glucokinase activator (GKA) research. Unlike failed earlier GKAs, it offers robust Vmax enhancement without hypoglycemia. It uniquely enables β-cell function preservation studies (HOMA2-β) and postprandial glucose control research (2h-PPG reduction) irrelevant to metformin or DPP-4 inhibitors. Its renal stability (ESRD AUC ratio 1.11) makes it the only viable GKA for diabetic kidney disease models. This first-in-class molecule, approved in China, serves as an essential positive control for next-generation drug discovery. Procure high-purity Dorzagliatin to ensure reproducible, clinically translatable results in your T2DM, β-cell function, SAR, or diabetic CKD studies.

Molecular Formula C22H27ClN4O5
Molecular Weight 462.9 g/mol
CAS No. 1191995-00-2
Cat. No. B607184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDorzagliatin
CAS1191995-00-2
SynonymsDorzagliatin;  sinogliatin, HMS 5552;  HMS-5552;  HMS5552;  RO5305552;  RO-5305552;  RO 5305552; 
Molecular FormulaC22H27ClN4O5
Molecular Weight462.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
InChIInChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1
InChIKeyHMUMWSORCUWQJO-QAPCUYQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dorzagliatin (CAS 1191995-00-2): First-in-Class Glucokinase Activator for Procurement in Diabetes Research


Dorzagliatin (CAS 1191995-00-2), also known as HMS5552 or sinogliatin, is a first-in-class, orally bioavailable, dual-acting allosteric glucokinase activator (GKA) [1]. It simultaneously activates glucokinase in both the pancreas and liver to enhance glucose-stimulated insulin secretion and promote hepatic glucose uptake, thereby restoring glucose homeostasis in type 2 diabetes mellitus (T2DM) [2]. Dorzagliatin is approved in China for the treatment of T2DM as both monotherapy and add-on therapy to metformin, with a standard dosing regimen of 75 mg twice daily [3].

Why Dorzagliatin Cannot Be Substituted with Other Glucokinase Activators or Generic Antidiabetics


Dorzagliatin is not interchangeable with other antidiabetic agents, including earlier-generation glucokinase activators, due to its unique enzyme kinetic profile and clinical differentiation. Early GKAs such as MK-0941 and AZD1656 failed in clinical development due to hypoglycemia risk or lack of durable efficacy, attributed to unfavorable changes in the Hill coefficient (nH) or insufficient activation (β < 1) [1]. Dorzagliatin differentiates itself by preserving glucose-dependent activation (minimal nH change < 20% at 10 μM) while achieving robust Vmax enhancement (β = 1.40), enabling sustained glycemic control without the hypoglycemia or loss of efficacy that plagued prior GKAs [1]. Additionally, unlike metformin, which primarily reduces hepatic glucose output and fasting glucose, dorzagliatin targets both fasting and postprandial glucose through dual hepatic and pancreatic glucokinase activation, restoring β-cell function and glucose sensitivity—a mechanism not replicated by any other class of antidiabetic agents [2].

Quantitative Comparative Evidence: Dorzagliatin vs. Metformin, Placebo, Sitagliptin, and Earlier GKAs


HbA1c Reduction in Drug-Naïve T2DM: Dorzagliatin Monotherapy vs. Placebo

In the SEED Phase 3 trial (NCT03173391), dorzagliatin monotherapy (75 mg BID) demonstrated a placebo-adjusted HbA1c reduction of −0.57% at 24 weeks in drug-naïve T2DM patients [1]. The absolute reduction from baseline was −1.07% with dorzagliatin versus −0.50% with placebo (P < 0.001) [1].

HbA1c monotherapy drug-naïve

Add-On Efficacy to Metformin: Dorzagliatin + Metformin vs. Metformin Alone

In the DAWN Phase 3 trial (NCT03141073), dorzagliatin (75 mg BID) added to metformin (1500 mg/day) achieved a placebo-adjusted HbA1c reduction of −0.66% at 24 weeks [1]. The absolute HbA1c reduction was −1.02% for dorzagliatin + metformin versus −0.36% for metformin alone (P < 0.0001) [1].

add-on therapy metformin combination HbA1c

β-Cell Function Improvement (HOMA2-β): Dorzagliatin vs. Metformin Monotherapy

In the DAWN trial, dorzagliatin + metformin improved β-cell function as measured by HOMA2-β by +3.82% (LS mean) versus +1.40% in the placebo + metformin group, representing a 2.7-fold greater improvement [1]. In the 28-day Phase II study, dorzagliatin 75 mg BID increased HOMA2-%B by 36.31% from baseline [2].

β-cell function HOMA2-β insulin secretion

Enzyme Kinetics Differentiation from Failed GKAs: Dorzagliatin vs. MK-0941, AZD1656, Piragliatin

Enzyme kinetic analysis of five Phase II GKAs revealed that dorzagliatin (β = 1.40) and piragliatin (β = 1.74) achieved β > 1, correlating with sustained HbA1c reduction, whereas partial GKAs AZD1656 and PF-04937319 exhibited β < 1 and were less effective [1]. Critically, MK-0941 caused a substantial drop in the Hill coefficient (nH = 1.21 at 10 μM vs. 1.86 without drug), correlating with hypoglycemia risk; dorzagliatin maintained nH change < 20%, preserving glucose-dependent activation [1].

enzyme kinetics glucokinase activation Hill coefficient

Postprandial Glucose (2h-PPG) Reduction: Dorzagliatin + Metformin vs. Metformin Alone

In the DAWN trial, dorzagliatin added to metformin reduced 2-hour postprandial glucose (2h-PPG) by −98.1 mg/dL at week 24, compared to −53.5 mg/dL for metformin alone, an incremental reduction of −44.6 mg/dL (95% CI: −53.28 to −35.82) [1]. In absolute terms, the reduction was −5.45 mmol/L with dorzagliatin + metformin versus −2.98 mmol/L with metformin alone (P < 0.0001) [2].

postprandial glucose 2h-PPG glycemic excursion

Renal Impairment Dosing: Dorzagliatin vs. SGLT2 Inhibitors and Metformin

In a dedicated renal impairment study (NCT04324424), dorzagliatin exposure in patients with end-stage renal disease (ESRD) was minimally affected: geometric mean ratio (ESRD/healthy) for AUC was 1.11 and for Cmax was 0.81, with similar elimination half-life and clearance between groups [1]. Consequently, the label specifies no dose adjustment is required for any degree of renal impairment [2]. This contrasts with metformin (contraindicated in eGFR < 30 mL/min) and SGLT2 inhibitors (reduced efficacy/eGFR-dependent dosing restrictions) [3].

renal impairment dosing pharmacokinetics

High-Impact Research and Industrial Applications of Dorzagliatin Based on Comparative Evidence


Investigating Glucokinase Activation as a β-Cell Preservation Strategy

Dorzagliatin's demonstrated improvement in HOMA2-β (+3.82% vs. +1.40% with metformin) and early-phase insulin secretion (IGI and DI improvement) [1] makes it the preferred tool compound for studies aimed at evaluating β-cell function preservation or restoration in T2DM. Unlike metformin, which does not directly enhance β-cell function, dorzagliatin provides a direct pharmacological intervention to assess whether chronic glucokinase activation can slow β-cell decline. Researchers investigating diabetes remission or β-cell-centric pathophysiology should prioritize dorzagliatin over metformin or DPP-4 inhibitors for this specific mechanistic question.

Studying Postprandial Hyperglycemia and Hepatic Glucose Metabolism

The substantial 2h-PPG reduction (−98.1 mg/dL with dorzagliatin + metformin vs. −53.5 mg/dL with metformin alone) [2] positions dorzagliatin as the glucokinase activator of choice for research focused on postprandial glucose excursions and hepatic glucose uptake. The dual hepatic-pancreatic mechanism provides a unique model to dissect the relative contributions of liver glucokinase activation versus insulin secretion to postprandial glycemic control. Preclinical and clinical studies investigating glucose sensing, hepatic glycogen synthesis, or incretin-independent postprandial regulation should select dorzagliatin over agents lacking hepatic glucokinase activity.

Evaluating Antidiabetic Agents in Patients with Renal Impairment

Dorzagliatin's pharmacokinetic stability in ESRD (AUC ratio 1.11 vs. healthy) and label allowance for use without dose adjustment across all stages of renal impairment [3] makes it uniquely suitable for studies in diabetic kidney disease populations. Unlike metformin (contraindicated in severe RI) and SGLT2 inhibitors (reduced efficacy with declining eGFR), dorzagliatin can be studied in patients with eGFR < 30 mL/min without confounding from dose modifications or efficacy attenuation. Clinical researchers and formulators developing treatments for the high-prevalence diabetic CKD population should consider dorzagliatin as the preferred glucokinase activator for this patient subset.

Mechanistic Differentiation of Successful vs. Failed Glucokinase Activators

Dorzagliatin's distinct enzyme kinetic profile—β = 1.40 (full activator) and minimal nH change (< 20% at 10 μM) [4]—positions it as the gold-standard reference compound for structure-activity relationship (SAR) studies and computational modeling of GKAs. Researchers aiming to understand why earlier GKAs (MK-0941, AZD1656) failed can use dorzagliatin as a positive control to benchmark activation parameters that correlate with clinical success. Medicinal chemists and computational biologists developing next-generation GKAs or allosteric enzyme modulators should procure dorzagliatin as the validated clinical benchmark.

Quote Request

Request a Quote for Dorzagliatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.